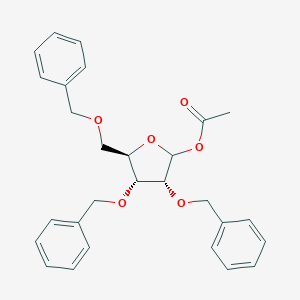

1-O-Acétyl-2,3,5-tri-O-benzyl-D-ribofuranose

Vue d'ensemble

Description

Applications De Recherche Scientifique

Levofloxacin Q-acid has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of various fluoroquinolone derivatives. In biology and medicine, it is studied for its antibacterial properties and potential use in treating bacterial infections. In industry, it is used in the production of antibiotics and other pharmaceutical products .

Mécanisme D'action

Target of Action

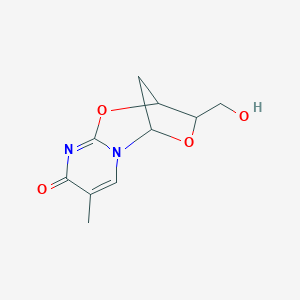

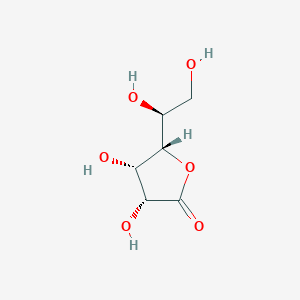

1-O-Acetyl-2,3,5-tri-O-benzyl-D-ribofuranose, also known as β-D-ribofuranose 1-acetate 2,3,5-tribenzoate, is primarily used in the synthesis of nucleosides . Nucleosides are the building blocks of DNA and RNA, playing a crucial role in numerous biological processes.

Mode of Action

The compound is used as a starting material in the formation of artificial nucleotides . It is reacted with Trimethylsilyl trifluoromethanesulfonate (TMSOTf) under the silyl-Hilbert–Johnson reaction . The resulting product is then deprotected by an acid or base to form a pure artificial nucleotide .

Result of Action

The primary result of the action of 1-O-Acetyl-2,3,5-tri-O-benzyl-D-ribofuranose is the production of artificial nucleotides . These nucleotides can be incorporated into DNA or RNA strands, potentially influencing the function of these molecules.

Action Environment

The action of 1-O-Acetyl-2,3,5-tri-O-benzyl-D-ribofuranose is influenced by various environmental factors. For instance, the temperature and pH conditions can affect the efficiency of the silyl-Hilbert–Johnson reaction . Additionally, the stability of the compound and the resulting nucleosides can be affected by factors such as light, heat, and pH.

Analyse Biochimique

Biochemical Properties

1-O-Acetyl-2,3,5-tri-O-benzyl-D-ribofuranose is used in the synthesis of anti-tumor drugs such as Azacitidine and Selenazofurin, nucleoside antibiotics Toyocamycin, and 2-chloro-N6-methyl adenosine used as vasodilators or hypotensive and/or anticoagulant drugs

Molecular Mechanism

The molecular mechanism of 1-O-Acetyl-2,3,5-tri-O-benzyl-D-ribofuranose involves its reaction with Trimethylsilyl trifluoromethanesulfonate (TMSOTf) under the silyl-Hilbert–Johnson reaction and deprotection by an acid or base to form a pure artificial nucleotide .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse de l'acide Q de lévofloxacine implique généralement l'utilisation de l'acide tétrafluorobenzoïque comme matière première. Le processus comprend plusieurs étapes telles que l'ajout d'un solvant au composé brut, suivi de l'addition goutte à goutte de L-aminopropanol. Le mélange réactionnel est ensuite maintenu à une température spécifique pour assurer une conversion complète. Après cyclisation, de la N-méthylpipérazine est ajoutée et la réaction est effectuée à des températures élevées. Le produit final est obtenu en ajustant le pH et en extrayant le composé désiré .

Méthodes de production industrielle : La production industrielle de l'acide Q de lévofloxacine implique des voies de synthèse similaires, mais à plus grande échelle. Le processus est optimisé pour garantir un rendement élevé et une pureté du produit final. L'utilisation de techniques avancées telles que la chromatographie liquide haute performance (HPLC) garantit la qualité et la constance du composé .

Analyse Des Réactions Chimiques

Types de réactions : L'acide Q de lévofloxacine subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Ces réactions sont essentielles pour modifier le composé afin d'améliorer ses propriétés antibactériennes ou pour créer des dérivés pour des applications spécifiques .

Réactifs et conditions courants : Les réactifs courants utilisés dans les réactions de l'acide Q de lévofloxacine comprennent les agents oxydants, les agents réducteurs et divers solvants. Les conditions réactionnelles telles que la température, le pH et le temps de réaction sont soigneusement contrôlées pour obtenir les produits souhaités .

Principaux produits formés : Les principaux produits formés à partir des réactions de l'acide Q de lévofloxacine comprennent divers dérivés ayant une activité antibactérienne améliorée. Ces dérivés sont souvent testés pour leur efficacité contre différentes souches bactériennes afin de déterminer leur potentiel en tant que nouveaux antibiotiques .

Applications de recherche scientifique

L'acide Q de lévofloxacine a un large éventail d'applications de recherche scientifique. En chimie, il est utilisé comme précurseur pour la synthèse de divers dérivés de la fluoroquinolone. En biologie et en médecine, il est étudié pour ses propriétés antibactériennes et son utilisation potentielle dans le traitement des infections bactériennes. Dans l'industrie, il est utilisé dans la production d'antibiotiques et d'autres produits pharmaceutiques .

Mécanisme d'action

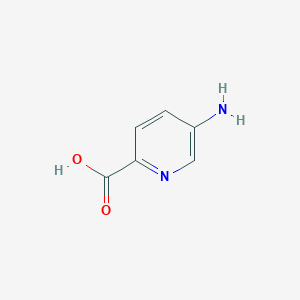

L'acide Q de lévofloxacine, comme les autres fluoroquinolones, exerce ses effets antibactériens en inhibant deux enzymes bactériennes clés : la gyrase de l'ADN et la topoisomérase IV. Ces enzymes sont essentielles à la réplication, à la transcription et à la réparation de l'ADN. En inhibant ces enzymes, l'acide Q de lévofloxacine empêche les bactéries de se répliquer et conduit finalement à leur mort .

Comparaison Avec Des Composés Similaires

L'acide Q de lévofloxacine est unique parmi les fluoroquinolones en raison de sa structure chimique spécifique, qui fournit une activité antibactérienne améliorée et des effets secondaires réduits. Des composés similaires comprennent l'ofloxacine, la ciprofloxacine et la moxifloxacine. Comparé à ces composés, l'acide Q de lévofloxacine a un spectre d'activité plus large et est plus efficace contre certaines souches bactériennes .

Conclusion

L'acide Q de lévofloxacine est un composé précieux dans le domaine des antibiotiques, avec des applications significatives en chimie, en biologie, en médecine et dans l'industrie. Sa structure chimique unique et son mécanisme d'action en font un agent antibactérien puissant, et la recherche continue d'explorer son plein potentiel.

Propriétés

IUPAC Name |

[(3R,4R,5R)-3,4-bis(phenylmethoxy)-5-(phenylmethoxymethyl)oxolan-2-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H30O6/c1-21(29)33-28-27(32-19-24-15-9-4-10-16-24)26(31-18-23-13-7-3-8-14-23)25(34-28)20-30-17-22-11-5-2-6-12-22/h2-16,25-28H,17-20H2,1H3/t25-,26-,27-,28?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPWPSDGLXXKBKZ-STQJPMTFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(C(C(O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC1[C@@H]([C@@H]([C@H](O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H30O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90556349 | |

| Record name | 1-O-Acetyl-2,3,5-tri-O-benzyl-D-ribofuranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90556349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

462.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58381-23-0 | |

| Record name | 1-O-Acetyl-2,3,5-tri-O-benzyl-D-ribofuranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90556349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-chloroethyl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B14841.png)